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molecular formula C15H13NO3 B8532529 2-(2-Aminophenyl)-2-oxoethyl benzoate

2-(2-Aminophenyl)-2-oxoethyl benzoate

Cat. No. B8532529
M. Wt: 255.27 g/mol
InChI Key: LIAKLOKRRROCPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04997840

Procedure details

A mixture of 2-(2-nitrophenyl)-2-oxoethyl benzoate (50 g) and ammonium chloride (1 0.75 g) in water (800 ml) was stirred at 90° for 20 minutes. Iron powder (80 g) was added gradually over a period of 20 minutes. The mixture was stirred at 95° for a further 3 hours and filtered hot through diatomaceous earth (sold under the trade name CELITE). The filter bed was washed with hot (80° ) water (100 ml) and then separately with hot (60° ) ethyl acetate (5×300 ml). The aqueous filtrate and aqueous washing were combined and extracted with ethyl acetate (4×400 ml) and the extracts combined with the ethyl acetate washings from above, which had been washed with aqueous sodium chloride (6M, 200 ml). The combined ethyl acetate extracts were dried over sodium sulphate and evaporated to give the novel compound 2-(2-aminophenyl)-2-oxoethyl benzoate, m.p. 125°.
Name
2-(2-nitrophenyl)-2-oxoethyl benzoate
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
80 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:9][CH2:10][C:11]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[N+:19]([O-])=O)=[O:12])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Cl-].[NH4+]>O.[Fe]>[C:1]([O:9][CH2:10][C:11]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[NH2:19])=[O:12])(=[O:8])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
2-(2-nitrophenyl)-2-oxoethyl benzoate
Quantity
50 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OCC(=O)C1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
0.75 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
800 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
80 g
Type
catalyst
Smiles
[Fe]

Conditions

Stirring
Type
CUSTOM
Details
was stirred at 90° for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at 95° for a further 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
filtered hot through diatomaceous earth (
WASH
Type
WASH
Details
The filter bed was washed with hot (80° ) water (100 ml)
CUSTOM
Type
CUSTOM
Details
separately with hot (60° ) ethyl acetate (5×300 ml)
WASH
Type
WASH
Details
The aqueous filtrate and aqueous washing
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (4×400 ml)
WASH
Type
WASH
Details
had been washed with aqueous sodium chloride (6M, 200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ethyl acetate extracts were dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)OCC(=O)C1=C(C=CC=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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